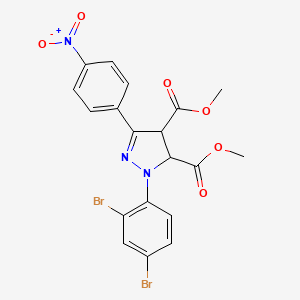
dimethyl 1-(2,4-dibromophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-4,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 1-(2,4-dibromophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-4,5-dicarboxylate is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1-(2,4-dibromophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-4,5-dicarboxylate typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the condensation of hydrazine with an appropriate 1,3-dicarbonyl compound to form the pyrazole ring.
Nitration: The nitro group is introduced into the phenyl ring via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.
Esterification: The final step involves the esterification of the carboxylic acid groups with methanol in the presence of an acid catalyst to form the dimethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium dithionite (Na₂S₂O₄).
Substitution: Sodium methoxide (NaOCH₃) or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Amino-substituted pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology
Antimicrobial Agents: Due to the presence of bromine and nitro groups, the compound exhibits antimicrobial properties and can be used in the development of new antibiotics.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Industry
Dyes and Pigments: It can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Agriculture: The compound can be used in the development of agrochemicals such as pesticides and herbicides.
Mechanism of Action
The mechanism by which dimethyl 1-(2,4-dibromophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-4,5-dicarboxylate exerts its effects depends on its application:
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Enzyme Inhibition: It binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 1-(2,4-dichlorophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-4,5-dicarboxylate
- Dimethyl 1-(2,4-difluorophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-4,5-dicarboxylate
Uniqueness
- Bromine Substitution : The presence of bromine atoms in dimethyl 1-(2,4-dibromophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-4,5-dicarboxylate imparts unique reactivity and biological activity compared to its chlorinated or fluorinated analogs.
- Nitro Group : The nitro group enhances the compound’s electron-withdrawing properties, affecting its reactivity and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C19H15Br2N3O6 |
|---|---|
Molecular Weight |
541.1 g/mol |
IUPAC Name |
dimethyl 2-(2,4-dibromophenyl)-5-(4-nitrophenyl)-3,4-dihydropyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C19H15Br2N3O6/c1-29-18(25)15-16(10-3-6-12(7-4-10)24(27)28)22-23(17(15)19(26)30-2)14-8-5-11(20)9-13(14)21/h3-9,15,17H,1-2H3 |
InChI Key |
HIWYADZTSABTQO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(N(N=C1C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=C(C=C3)Br)Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















